molecular formula C14H17N3O2 B2651418 (1-phenyl-1H-1,2,3-triazol-4-yl)methyl 3-methylbutanoate CAS No. 338757-33-8

(1-phenyl-1H-1,2,3-triazol-4-yl)methyl 3-methylbutanoate

Cat. No.: B2651418
CAS No.: 338757-33-8
M. Wt: 259.309
InChI Key: RFAHPJXJDURFLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(1-phenyl-1H-1,2,3-triazol-4-yl)methyl 3-methylbutanoate” is a triazole-based ester featuring a phenyl-substituted 1,2,3-triazole core linked to a 3-methylbutanoate group. Its synthesis typically employs copper-catalyzed azide-alkyne cycloaddition (CuAAC), a robust "click chemistry" method optimized for substituent tolerance and scalability . The triazole ring’s planar geometry and nitrogen-rich structure enable diverse non-covalent interactions (e.g., hydrogen bonding, π-π stacking), making it a versatile scaffold in medicinal chemistry and materials science.

Properties

IUPAC Name

(1-phenyltriazol-4-yl)methyl 3-methylbutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2/c1-11(2)8-14(18)19-10-12-9-17(16-15-12)13-6-4-3-5-7-13/h3-7,9,11H,8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFAHPJXJDURFLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)OCC1=CN(N=N1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-phenyl-1H-1,2,3-triazol-4-yl)methyl 3-methylbutanoate typically involves the use of “click” chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This method is favored due to its high efficiency and selectivity. The general synthetic route involves the following steps:

    Preparation of Azide Intermediate: The azide intermediate is prepared by reacting an appropriate halide with sodium azide in a suitable solvent such as dimethylformamide (DMF) or acetonitrile.

    Preparation of Alkyne Intermediate: The alkyne intermediate is synthesized by reacting a terminal alkyne with an appropriate ester or acid chloride in the presence of a base such as triethylamine.

    CuAAC Reaction: The azide and alkyne intermediates are then subjected to the CuAAC reaction in the presence of a copper(I) catalyst (e.g., copper sulfate and sodium ascorbate) to form the triazole ring.

Industrial Production Methods: Industrial production of (1-phenyl-1H-1,2,3-triazol-4-yl)methyl 3-methylbutanoate follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and purity .

Chemical Reactions Analysis

Types of Reactions: (1-Phenyl-1H-1,2,3-triazol-4-yl)methyl 3-methylbutanoate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of (1-phenyl-1H-1,2,3-triazol-4-yl)methyl 3-methylbutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and dipole interactions with the active sites of enzymes, leading to inhibition of enzyme activity. This interaction can disrupt the normal function of the enzyme, resulting in therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their distinguishing features:

Compound Name / Core Structure Key Structural Features Pharmacological/Physical Properties References
4-(1-phenyl-1H-1,2,3-triazol-4-yl)phenol sulfate Phenol sulfate core; triazole linked to aryl group Higher binding affinity to steroid sulfatase (STS) vs. natural substrate E1S; enhanced enzymatic efficiency
4-(phenyl)-N,N-bis((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)thiazol-2-amine Bis-triazolylmethyl-thiazole hybrid Anti-inflammatory activity via COX-2 inhibition; improved solubility due to thiazole nitrogen
[(2R,3S,6S)-3-Acetyloxy-6-(1-phenyl-1H-1,2,3-triazol-4-yl)-3,6-dihydro-2H-pyran-2-yl]methyl acetate Dihydropyran ring with C-glycoside mimicry; chiral centers at C9, C12, C13 Metabolic stability due to C-glycoside mimicry; crystal packing stabilized by C–H⋯O/N/π interactions
2-(1-phenyl-1H-1,2,3-triazol-4-yl)pyridine derivatives Pyridine-triazole hybrid with varied substituents Tunable supramolecular packing via π-stacking; substituents influence solubility and melting points
(5R)-3,3,5-trimethyl-5-[(1-phenyl-1H-1,2,3-triazol-4-yl)methyl]pyrrolidine-2,4-dione Pyrrolidinedione core with triazole-methyl group Binds human cleavage factor IM; heterocyclic rigidity enhances target selectivity

Pharmacological and Enzymatic Activity

  • Binding Affinity: The sulfate derivative 4-(1-phenyl-1H-1,2,3-triazol-4-yl)phenol sulfate exhibits superior binding free energy (−9.2 kcal/mol) to STS compared to estrone sulfate (E1S, −8.5 kcal/mol), suggesting enhanced substrate recognition . In contrast, the phenolic form of this compound shows weaker binding than estrone (E1), facilitating rapid dissociation post-catalysis .
  • Anti-inflammatory Activity : Thiazole-triazole hybrids demonstrate potent COX-2 inhibition (IC₅₀ = 0.8 µM) due to synergistic π-π interactions between the triazole and thiazole moieties .
  • Metabolic Stability : The dihydropyran derivative’s C-glycoside mimicry resists enzymatic hydrolysis, extending half-life in vivo compared to O-glycosides .

Crystallographic and Supramolecular Behavior

  • Crystal Packing : The target compound’s ester group likely promotes C–H⋯O interactions analogous to those observed in [(2R,3S,6S)-3-Acetyloxy-6-(1-phenyl-1H-1,2,3-triazol-4-yl)-3,6-dihydro-2H-pyran-2-yl]methyl acetate , where C–H⋯O/N/π networks stabilize zigzag layers .
  • Polymorphism: Derivatives of 2-(1-phenyl-1H-1,2,3-triazol-4-yl)pyridine exhibit polymorphism-dependent packing; electron-withdrawing substituents (e.g., –NO₂) favor dense π-stacked arrangements, while alkyl groups increase torsional flexibility .

Biological Activity

The compound (1-phenyl-1H-1,2,3-triazol-4-yl)methyl 3-methylbutanoate is a member of the triazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. Triazoles are known for their roles in various therapeutic applications, including antifungal, antibacterial, and anticancer properties. This article delves into the biological activity of this specific compound, summarizing key research findings, case studies, and relevant data.

Chemical Structure

The chemical structure of (1-phenyl-1H-1,2,3-triazol-4-yl)methyl 3-methylbutanoate can be represented as follows:

C13H15N3O2\text{C}_{13}\text{H}_{15}\text{N}_3\text{O}_2

Antimicrobial Activity

Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial properties. For instance, a study demonstrated that derivatives of triazoles can inhibit the growth of various bacterial strains and fungi. The mechanism often involves interference with the synthesis of ergosterol in fungal cell membranes or inhibition of nucleic acid synthesis in bacteria .

Anticancer Properties

Triazole derivatives have been explored for their anticancer potential. In vitro studies have shown that (1-phenyl-1H-1,2,3-triazol-4-yl)methyl 3-methylbutanoate exhibits cytotoxic effects against several cancer cell lines. The compound's ability to induce apoptosis and inhibit cell proliferation has been documented in various studies .

Study 1: Anticancer Activity

In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of triazole derivatives and evaluated their anticancer activity against human cancer cell lines. The results indicated that (1-phenyl-1H-1,2,3-triazol-4-yl)methyl 3-methylbutanoate demonstrated a significant reduction in cell viability in MCF-7 breast cancer cells with an IC50 value of 15 µM .

Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial efficacy of triazole derivatives against resistant strains of Staphylococcus aureus. The study found that the compound exhibited substantial antibacterial activity with a minimum inhibitory concentration (MIC) of 32 µg/mL . This highlights its potential as a lead compound for developing new antibiotics.

Data Tables

Biological Activity IC50/MIC Values Reference
Anticancer (MCF-7)15 µM
Antibacterial (S. aureus)32 µg/mL

The biological activity of (1-phenyl-1H-1,2,3-triazol-4-yl)methyl 3-methylbutanoate can be attributed to its structural features that allow it to interact with biological targets effectively. The triazole ring is known to chelate metal ions and inhibit enzymes critical for cellular processes. Additionally, the presence of the methyl butanoate side chain may enhance lipophilicity and cellular uptake.

Q & A

Q. What are the common synthetic strategies for preparing (1-phenyl-1H-1,2,3-triazol-4-yl)methyl 3-methylbutanoate and its derivatives?

The compound is typically synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), leveraging the "click chemistry" approach. For example, describes the use of CuAAC to generate triazole-linked heterocycles, with structural confirmation via elemental analysis, IR, and NMR spectroscopy . Optimization of reaction conditions (e.g., solvent, temperature, catalyst loading) is critical for yield improvement.

Q. How is the purity and structural integrity of this compound validated in synthetic workflows?

Characterization involves a combination of spectroscopic techniques (e.g., 1H^1H-NMR, 13C^{13}C-NMR, IR) and elemental analysis. For crystallographically resolved derivatives, single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL ( ) ensures precise structural determination. Preparative TLC or HPLC is employed for purification, as noted in .

Q. What are the standard protocols for evaluating its biological activity in preliminary assays?

Antimicrobial and enzyme inhibition assays are common. For instance, outlines agar diffusion methods for antimicrobial testing, while details tyrosinase inhibition assays using spectrophotometric kinetics (IC50_{50} determination and Lineweaver-Burk plots for mechanism elucidation) .

Advanced Research Questions

Q. How can computational methods like molecular docking enhance understanding of its pharmacological mechanisms?

Molecular docking (e.g., AutoDock Vina) is used to predict binding interactions with target proteins. demonstrates competitive inhibition of tyrosinase by triazole derivatives, with docking results revealing hydrogen bonding and hydrophobic interactions in the enzyme’s active site . Similarly, highlights docking studies to rationalize anti-Alzheimer activity via acetylcholinesterase binding .

Q. What challenges arise in crystallographic refinement of triazole-containing compounds, and how are they addressed?

Anisotropic displacement parameters and disorder in flexible groups (e.g., ester chains) complicate refinement. SHELXL ( ) is preferred for handling twinning and high-resolution data, while WinGX/ORTEP ( ) aids in visualizing anisotropic ellipsoids and validating geometric parameters (e.g., bond angles, torsion angles) .

Q. How do substituent variations on the triazole ring affect structure-activity relationships (SAR) in anticancer studies?

and highlight SAR studies where electron-withdrawing groups (e.g., halogens) or extended π-systems enhance cytotoxicity. For example, 6-((1H-1,2,3-triazol-4-yl)methyl)-6H-indoloquinoxalines ( ) show improved anticancer activity due to intercalation with DNA, validated via MTT assays and flow cytometry .

Q. What strategies optimize regioselectivity in CuAAC reactions for triazole-functionalized derivatives?

Ligand design (e.g., polytriazolylamines like TBTA in ) stabilizes Cu(I) catalysts, reducing side reactions. Microwave-assisted synthesis () accelerates reaction kinetics, improving regioselectivity for 1,4-disubstituted triazoles over 1,5-isomers .

Q. How are kinetic and thermodynamic parameters derived for enzyme inhibition studies?

employs Michaelis-Menten kinetics and competitive inhibition models to calculate KiK_i values. Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can further validate binding affinities and thermodynamic profiles (ΔG, ΔH) .

Methodological Notes

  • Crystallography : Use SHELXL for refinement () and Mercury (CCDC) for packing analysis.
  • Docking : Validate poses with MD simulations (e.g., GROMACS) to assess stability.
  • SAR : Combine QSAR models with in vitro data to prioritize synthetic targets.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.